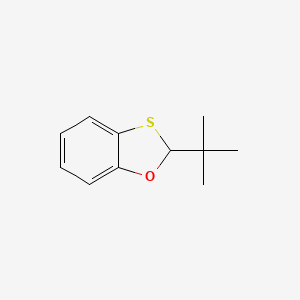
1,3-Benzoxathiole, 2-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C11H14OS It is a derivative of benzoxathiole, characterized by the presence of a tert-butyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- typically involves the reaction of 2-mercaptobenzoxazole with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathioles depending on the reagents used.
科学的研究の応用
1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity.
類似化合物との比較
Similar Compounds
1,3-Benzoxathiole: The parent compound without the tert-butyl group.
2-Methyl-1,3-benzoxathiole: A similar compound with a methyl group instead of a tert-butyl group.
1,3-Benzoxathiole, 2-ethyl-: Another derivative with an ethyl group at the 2-position.
Uniqueness
1,3-Benzoxathiole, 2-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
55148-90-8 |
|---|---|
分子式 |
C11H14OS |
分子量 |
194.30 g/mol |
IUPAC名 |
2-tert-butyl-1,3-benzoxathiole |
InChI |
InChI=1S/C11H14OS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7,10H,1-3H3 |
InChIキー |
BEJXKCAHGYSMFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1OC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















